N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-20(16-9-5-2-6-10-16)21-19(15-7-3-1-4-8-15)24-23(31-21)25-22(28)17-11-13-18(14-12-17)26(29)30/h1-14H,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHFUNWHXNHUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Benzoyl-4-Phenyl-1,3-Thiazol-2-Amine
- Reagents : Phenacyl bromide, thiourea, and benzoyl chloride.
- Procedure : Phenacyl bromide reacts with thiourea in ethanol under reflux to form 2-aminothiazole. Subsequent benzoylation at the 5-position using benzoyl chloride in pyridine yields 5-benzoyl-4-phenyl-1,3-thiazol-2-amine.
- Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$) shows aromatic protons at δ 7.2–8.3 ppm and an amine proton at δ 6.94 ppm.
Amidation with 4-Nitrobenzoic Acid
- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Procedure : The thiazol-2-amine (0.75 mmol) reacts with 4-nitrobenzoic acid (1.0 mmol) in the presence of DCC (1.0 mmol) and DMAP (0.125 mmol). The mixture is stirred at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea (DCU) and column chromatography (PE/EA = 5:1).
- Yield : 41.8% , with a melting point of 131–133°C.
- Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$) reveals aromatic peaks for the nitrobenzoyl group at δ 8.16 (d, J = 8.8 Hz, 2H) and δ 8.39 (d, J = 8.8 Hz, 2H).
Direct Acylation of Thiazol-2-Amine with 4-Nitrobenzoyl Chloride
A streamlined amidation method avoids carbodiimide reagents by using 4-nitrobenzoyl chloride directly:
- Reagents : 5-Benzoyl-4-phenyl-1,3-thiazol-2-amine, 4-nitrobenzoyl chloride, triethylamine (TEA) in tetrahydrofuran (THF).
- Procedure : The amine (3.57 mmol) and TEA (5.35 mmol) are dissolved in THF under nitrogen. 4-Nitrobenzoyl chloride (3.57 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 8 hours. Workup includes washing with HCl, NaHCO$$ _3 $$, and water.
- Yield : Up to 90% , significantly higher than carbodiimide-based methods.
- Characterization : The product exhibits a carbonyl stretch at 1678 cm$$ ^{-1} $$ in IR and a molecular ion peak at m/z 434.1 in GC-MS.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Three-component reaction | Phenacyl bromide, 4-nitrobenzoyl isothiocyanate, benzylamine | 60–85% | One-pot synthesis | Requires custom aroyl isothiocyanate |
| DCC/DMAP coupling | DCC, DMAP, 4-nitrobenzoic acid | 41.8% | Uses stable carboxylic acid | Moderate yield, DCU byproduct |
| Direct acylation | 4-Nitrobenzoyl chloride, TEA | 90% | High yield, no coupling reagents | Sensitivity to moisture |
Optimization Strategies and Challenges
- Regioselectivity : The thiazole’s 2-position is inherently reactive, but competing reactions at the 4- or 5-positions may occur. Using bulky bases like DMAP enhances selectivity for the 2-amine.
- Nitro Group Stability : The nitro group’s electron-withdrawing nature can slow amidation. Employing excess acyl chloride or prolonged reaction times mitigates this.
- Purification : Column chromatography with PE/EA (4:1 to 5:1) effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide ():
This compound replaces the benzoyl and phenyl groups with a nitro-substituted thiazole and a trifluoromethylbenzamide. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group in the target compound. Crystallographic studies reveal intramolecular N–H⋯N hydrogen bonding, which stabilizes the conformation and may influence bioavailability .- N-(5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1,2,4-thiadiazol-2-yl)-4-nitrobenzamide (Compound 62) (): This analogue replaces the thiazole with a thiadiazole ring and introduces a sulfanyl-isoindole substituent.
Benzamide Modifications
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
Substitutes the 4-nitro group with a 2-nitro-5-chloro configuration and adds a methoxy-methylphenyl group to the thiazole. This modification may enhance π-π stacking interactions in hydrophobic enzyme pockets .- N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (): Replaces the benzoyl group with a phenylsulfonyl moiety and introduces a phenoxybenzamide.
Functional Comparisons
Physicochemical Properties
- Hydrogen Bonding : The target compound’s benzoyl group may engage in stronger van der Waals interactions than the sulfonyl group in ’s analogue, affecting receptor binding .
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of 4-nitrobenzoic acid derivatives with thiazole-based intermediates. The structural characterization is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the formation of the desired compound.
Table 1: Characterization Techniques and Results
| Technique | Observations |
|---|---|
| IR Spectroscopy | Characteristic peaks for C=O (1650 cm⁻¹), N-H (3350 cm⁻¹) |
| 1H NMR | Singlet at δ 13.23-13.45 for amide proton |
| Mass Spectrometry | m/z values corresponding to expected fragments |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Aspergillus niger.
Table 2: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Aspergillus niger | 12 | 100 |
The cup plate method was utilized for testing antimicrobial efficacy, revealing that the compound's activity is concentration-dependent.
Antidiabetic Activity
This compound has also shown potential as an antidiabetic agent. Studies indicate that it inhibits key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
Table 3: Enzyme Inhibition Data
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| N-(5-benzoyl-4-phenyl...) | 10.75 ± 0.52 | 0.90 ± 0.31 |
| Acarbose | 39.48 ± 0.80 | 5.60 ± 0.30 |
The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances its inhibitory potential against these enzymes, contributing to its antidiabetic activity.
Case Studies
A series of studies have been conducted to evaluate the biological activities of thiazole derivatives, including this compound. One notable study involved testing various derivatives for their effects on blood glucose levels in diabetic rat models, demonstrating a significant reduction in blood sugar levels upon administration.
Study Findings
- Antimicrobial Efficacy : The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
- Antidiabetic Properties : In vivo studies indicated a reduction in postprandial glucose levels in treated rats.
- Structure–Activity Relationship (SAR) : Modifications to the thiazole and benzamide moieties significantly impacted biological activity, suggesting a targeted approach for future drug design.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of a thiazole precursor (e.g., 2-amino-4-phenylthiazole) with 4-nitrobenzoyl chloride. Key steps include amide bond formation under Schotten-Baumann conditions (dichloromethane, triethylamine) and subsequent benzoylation . Temperature control (0–5°C for exothermic steps) and solvent choice (polar aprotic solvents like DMF for solubility) are critical. Yield optimization (~90%) requires inert atmospheres to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry of the thiazole ring and nitrobenzamide substitution. Infrared (IR) spectroscopy identifies key functional groups (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 474.1402) .
Q. How do the compound’s functional groups (thiazole, nitrobenzamide) contribute to its reactivity and bioactivity?
- Methodological Answer : The thiazole ring acts as a hydrogen-bond acceptor, facilitating interactions with biological targets (e.g., enzymes). The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the benzamide moiety stabilizes π-π stacking in protein binding pockets . Computational studies (e.g., docking with Multiwfn) predict nitro group participation in redox-mediated mechanisms .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Use cell viability assays (MTT or resazurin) for anticancer potential (IC₅₀ determination) and antimicrobial disk diffusion assays (against Gram+/Gram− bacteria). Enzyme inhibition assays (e.g., kinase or protease targets) should employ fluorogenic substrates to quantify activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, serum concentration). Standardize protocols using CLSI guidelines for antimicrobial testing and validate cytotoxicity assays with positive controls (e.g., doxorubicin). Meta-analysis of dose-response curves and Hill coefficients helps differentiate artifactual vs. mechanistic variations .
Q. What computational strategies elucidate the compound’s mechanism of action at atomic resolution?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein interactions, focusing on the thiazole-nitrobenzamide pharmacophore. Density Functional Theory (DFT) calculates electron distribution in the nitro group to predict redox behavior. Pharmacophore mapping (e.g., Schrödinger Phase) identifies putative binding sites .
Q. What challenges arise in X-ray crystallography studies of this compound, and how are they addressed?
- Methodological Answer : Crystal twinning and weak diffraction (due to flexible benzoyl groups) require high-resolution data (≤1.0 Å). SHELXL refinement with TWIN/BASF commands resolves twinning, while anomalous scattering (e.g., SAD with Cu-Kα radiation) improves phase determination. Low-temperature (100 K) data collection minimizes thermal motion .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show degradation at pH >8 (nitro group reduction) and >60°C (amide hydrolysis). Use buffered solutions (pH 6–7) and lyophilization for long-term storage. HPLC-PDA monitoring (λ=254 nm) quantifies degradation products .
Q. What strategies optimize synergistic effects when combining this compound with other therapeutics?
- Methodological Answer : Isobologram analysis identifies synergistic ratios (e.g., with cisplatin in cancer models). Checkerboard assays (Fractional Inhibitory Concentration Index, FICI ≤0.5) screen antimicrobial combinations. Mechanistic studies (RNA-seq) reveal pathway crosstalk (e.g., oxidative stress amplification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
